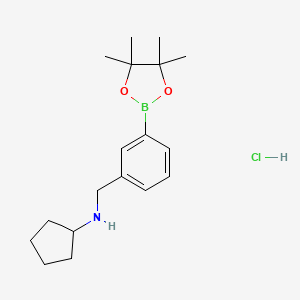

3-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl

Description

This compound is a boronic acid pinacol ester derivative featuring a cyclopentylaminomethyl substituent at the phenyl ring’s meta position, with a hydrochloride counterion. Structurally, the pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) protects the boronic acid group, enhancing stability and solubility in organic solvents . It is synthesized via substitution reactions, such as the coupling of 2,3,4,5-tetrachlorophthalic anhydride with aminomethylphenylboronic acid pinacol ester hydrochlorides . Applications include its use as an intermediate in medicinal chemistry and materials science, particularly in stimuli-responsive systems .

Properties

IUPAC Name |

N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO2.ClH/c1-17(2)18(3,4)22-19(21-17)15-9-7-8-14(12-15)13-20-16-10-5-6-11-16;/h7-9,12,16,20H,5-6,10-11,13H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMZOVQWUMJBHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC3CCCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl typically involves the following steps:

Formation of the Boronic Acid Intermediate: The initial step involves the reaction of phenylboronic acid with an appropriate amine, such as cyclopentylamine, under controlled conditions to form the boronic acid intermediate.

Esterification: The boronic acid intermediate is then esterified with pinacol to form the pinacol ester. This step usually requires a dehydrating agent to facilitate the esterification process.

Hydrochloride Formation: Finally, the pinacol ester is treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.

Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl undergoes several types of chemical reactions:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol derivative.

Substitution: The amine group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

Biaryl Compounds: Formed from Suzuki–Miyaura coupling reactions.

Phenol Derivatives: Formed from oxidation reactions.

Substituted Amines: Formed from substitution reactions.

Scientific Research Applications

3-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of drug candidates and therapeutic agents.

Industry: Applied in the production of fine chemicals, polymers, and materials science.

Mechanism of Action

The mechanism of action of 3-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl primarily involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, transferring the boron-bound organic group to the palladium center. This step is followed by reductive elimination, forming the desired carbon-carbon bond .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Key substituent variations influence reactivity and applications:

*Calculated based on analogous structures in .

Structural Insights :

- Cyclopentyl vs.

- Hydrochloride Salts : The HCl counterion improves aqueous solubility and crystallinity, critical for purification and handling .

Solubility and Stability

Pinacol esters universally exhibit enhanced solubility in organic solvents compared to parent boronic acids. For example:

- Chloroform : Highest solubility for pinacol esters (~0.8–1.2 mol/kg at 25°C) .

- Hydrocarbons : Low solubility (e.g., <0.1 mol/kg in methylcyclohexane) .

The cyclopentylaminomethyl derivative likely follows this trend, though its bulky substituent may reduce solubility in polar aprotic solvents (e.g., acetone) relative to dimethylamino analogs .

Research Findings and Trends

- Drug Delivery : HPAP-modified cyclodextrins achieve >80% moxifloxacin release under H2O2. Cyclopentyl derivatives may offer prolonged circulation times due to increased hydrophobicity.

- Antioxidant Nanomedicine: PBAP-conjugated β-CD nanoparticles reduce macrophage ROS by 60% and enhance cholesterol efflux by 2.5-fold .

- Antimicrobials : Borate ester micelles loaded with rifampin show MIC values of 0.5 µg/mL against S. aureus .

Biological Activity

3-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl is a compound of interest in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives have been recognized for their role in various biological processes, including enzyme inhibition, anti-cancer properties, and antibacterial activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

- Molecular Formula : CHBClNO

- Molecular Weight : 300.16 g/mol

- Structure : The compound features a boronic acid moiety linked to a phenyl ring with a cyclopentylaminomethyl substituent.

The biological activity of boronic acids is primarily attributed to their ability to form reversible covalent bonds with diols and other nucleophiles, influencing enzyme activity and cellular signaling pathways. Specific mechanisms include:

- Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by binding to the active site.

- Antioxidant Activity : Some studies suggest that phenylboronic acid derivatives exhibit antioxidant properties by scavenging reactive oxygen species (ROS).

- Cellular Uptake : The cyclopentyl group may enhance lipophilicity, facilitating cellular uptake and bioavailability.

Antibacterial Activity

Research indicates that boronic acid derivatives possess significant antibacterial properties. The compound has been evaluated against various bacterial strains. In vitro studies demonstrated:

- Efficacy Against Gram-positive and Gram-negative Bacteria : The compound showed inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Anti-HSV Activity

The compound's potential antiviral activity has also been investigated. Studies reported:

- Inhibition of HSV-1 Replication : In vitro assays indicated that the compound could reduce HSV-1 viral titers significantly, suggesting a mechanism involving interference with viral entry or replication.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of phenylboronic acid derivatives in human cancer cell lines. The results showed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15 | Induction of apoptosis via ROS generation |

| MCF-7 (breast) | 20 | Cell cycle arrest at G2/M phase |

The findings indicate that the compound may induce apoptosis through oxidative stress mechanisms.

Case Study 2: Radioprotection

In another study focusing on radioprotection, the compound was used in conjunction with nanoparticles for targeted delivery of therapeutic agents. Results showed:

- Enhanced Cell Viability Post-Irradiation : Cells treated with the compound exhibited higher survival rates compared to untreated controls when exposed to radiation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.